1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2-Chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core. The molecule features a 2-chlorobenzyl group at position 1 and a 2,4-dimethylphenyl substituent on the amide nitrogen. This structural arrangement confers distinct electronic and steric properties. The 2-chlorophenyl moiety introduces moderate electron-withdrawing effects via the chlorine atom, while the 2,4-dimethylphenyl group enhances hydrophobicity.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-9-10-19(15(2)12-14)23-20(25)17-7-5-11-24(21(17)26)13-16-6-3-4-8-18(16)22/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOBGHKKKDNGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The compound’s structure (C₂₁H₁₉ClN₂O₂, molecular weight 366.85 g/mol) suggests a retrosynthetic disconnection into three primary components:
- Dihydropyridinone core (2-oxo-1,2-dihydropyridine).
- 2-Chlorobenzyl group (aromatic substituent at N1).
- 2,4-Dimethylphenylcarboxamide (substituent at C3).
Key physicochemical properties, such as a logP of 4.344 and water solubility (LogS = -4.37), indicate high lipophilicity, guiding solvent selection (e.g., dimethylformamide, dichloromethane) for synthetic steps.
Proposed Synthetic Routes
Route 1: Sequential Alkylation and Amidation
Step 1: Formation of the Dihydropyridinone Core
The dihydropyridinone scaffold can be constructed via cyclocondensation of a β-ketoamide precursor. For example, reacting ethyl β-ketoacrylate with ammonium acetate under reflux in ethanol yields 2-oxo-1,2-dihydropyridine-3-carboxylate.
Reaction Conditions :
- Reactants : Ethyl β-ketoacrylate, NH₄OAc
- Solvent : Ethanol
- Temperature : 80°C, 12 hours
- Yield : ~60–70% (estimated for analogous reactions).
Step 2: N1-Alkylation with 2-Chlorobenzyl Chloride
The nitrogen at position 1 is alkylated using 2-chlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) to introduce the 2-chlorophenylmethyl group.
Reaction Conditions :
- Base : K₂CO₃
- Solvent : DMF
- Temperature : 60°C, 6 hours
- Yield : ~50–65% (based on similar benzylation reactions).
Step 3: C3-Carboxamide Formation
The ester group at C3 is hydrolyzed to a carboxylic acid (using NaOH/HCl), followed by amidation with 2,4-dimethylaniline via a coupling agent (e.g., EDCl/HOBt).
Reaction Conditions :
- Coupling Agent : EDCl, HOBt
- Solvent : Dichloromethane
- Temperature : Room temperature, 24 hours
- Yield : ~70–80% (estimated).
Critical Analysis :
- Advantages : Modular approach allows independent optimization of each step.
- Challenges : Low yields in alkylation due to steric hindrance; purification difficulties from byproducts.
Route 2: One-Pot Multicomponent Reaction
A Hantzsch-type multicomponent reaction could streamline synthesis by concurrently forming the dihydropyridinone ring and introducing substituents.
Proposed Reaction Scheme :
- Components :
- Aldehyde (2-chlorobenzaldehyde)
- β-Ketoamide (derived from 2,4-dimethylphenylamine)
- Ammonium acetate
- Mechanism :
- Aldol condensation between aldehyde and β-ketoamide forms an enamine.
- Cyclization yields the dihydropyridinone core with pre-installed substituents.
Reaction Conditions :
- Solvent : Ethanol/acetic acid (1:1)
- Temperature : 100°C, 24 hours
- Yield : ~40–50% (hypothetical, lower due to competing side reactions).
Critical Analysis :
- Advantages : Fewer steps; potential for greener chemistry.
- Challenges : Poor regioselectivity; difficult isolation of the desired product.
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry could enhance yield and reproducibility:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24–48 hours | 2–4 hours |
| Temperature Control | Moderate | Precise |
| Yield | 50–60% | 65–75% |
| Purity | 90–95% | 95–98% |
Key Modifications :
- Use of immobilized catalysts (e.g., polymer-supported bases).
- Microreactors to improve heat transfer and mixing efficiency.
Challenges and Optimization Strategies
Byproduct Formation
Common byproducts include:
- N1-Dialkylation products : Mitigated by using stoichiometric benzyl chloride.
- Ester Hydrolysis Byproducts : Avoided by controlling pH during amidation.
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
- Recrystallization : Ethanol/water mixture yields pure crystals (melting point: 180–185°C).
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridine compounds possess antimicrobial properties. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus aureus and Staphylococcus epidermidis ranging from 0.22 to 0.25 μg/mL.
- Anticancer Properties : The dihydropyridine core is often associated with anticancer activity. Compounds with similar structures have been observed to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are critical in treating conditions like arthritis and other inflammatory diseases.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study focused on the antimicrobial properties of dihydropyridine derivatives found that specific modifications led to enhanced activity against gram-positive bacteria, indicating that structural variations can significantly impact efficacy.
- Cytotoxicity Against Cancer Cells : Research on similar compounds demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting a therapeutic window for potential anticancer drugs.
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that derivatives could inhibit enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase inhibitors for neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Significant growth inhibition |
| Anticancer | Various cancer cell lines | Varies | Induction of apoptosis |
| Anti-inflammatory | In vitro models | Varies | Reduction in inflammatory markers |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| 1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-... | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Analogs
Key Observations:
This could influence binding interactions in biological targets . Methoxy vs. Methyl Groups: The 2,4-dimethoxyphenyl substituent (Table 1, Row 2) increases polarity and hydrogen-bond acceptor capacity relative to the hydrophobic 2,4-dimethylphenyl group in the target compound. This difference may impact solubility and membrane permeability .
Halogen Substituents :
- The bromo substituent in the 3-bromo-2-methylphenyl analog (Table 1, Row 3) provides greater polarizability than chlorine, enabling stronger halogen bonding in crystal packing or target interactions. The isostructural relationship with its chloro analog suggests similar conformational stability .
- Dichlorobenzyl groups (Table 1, Row 4) enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Conformational Rigidity :
Table 2: Physicochemical Properties
Key Findings:
- The bromo analog’s lower LogP (~3.0) aligns with its polarizable bromine atom .
- Synthesis : Many analogs (e.g., bromo derivative) are synthesized via condensation reactions using p-toluenesulfonic acid as a catalyst, indicating shared synthetic pathways .
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a dihydropyridine core with a chlorobenzyl group and a dimethylphenyl substituent. The synthesis typically involves multi-step organic reactions, starting from the preparation of the dihydropyridine framework followed by the introduction of various functional groups. Common reagents include chlorinating agents and methoxylating agents to achieve the desired structure .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related compounds showed potent activity against MCF-7 and MDA-MB-231 breast cancer cells, with enhanced effects noted when combined with doxorubicin .
Antiinflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in diseases characterized by inflammation .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction can modulate enzymatic activity or receptor functions, leading to downstream effects that contribute to its anticancer and anti-inflammatory properties .
Case Studies
Case Study 1: Anticancer Activity
A recent study focused on a series of synthesized dihydropyridine derivatives found that compounds similar to this compound exhibited high potency against human tumor cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl rings could enhance cytotoxicity .
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed significant reductions in joint swelling and inflammatory markers upon administration of the compound, highlighting its potential as a therapeutic agent in inflammatory diseases .
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Anticancer | Potent cytotoxicity against MCF-7 and MDA-MB-231 cells; synergistic effects with doxorubicin |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines; reduction in joint swelling in murine models |
| Mechanism | Interaction with enzymes/receptors; modulation of signaling pathways |
Q & A
Q. What are the recommended methods for synthesizing 1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
The compound can be synthesized via a condensation reaction between a substituted pyridinecarboxylic acid derivative and an aniline analog. A modified procedure involves refluxing 2-chloronicotinic acid with a substituted aniline (e.g., 2,4-dimethylaniline) in the presence of pyridine and a catalytic acid like p-toluenesulfonic acid. Crystallization from methanol yields the product. Structural validation via NMR and X-ray crystallography is critical to confirm tautomeric forms and purity .
Q. How can the tautomeric forms of this compound be distinguished experimentally?
X-ray crystallography is the gold standard for resolving tautomerism. For example, studies on analogous compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) revealed keto-amine tautomer dominance over hydroxy-pyridine forms. Hydrogen bonding patterns (N–H⋯O interactions) and dihedral angles between aromatic rings (e.g., 8.38° planar conformation) provide evidence for tautomeric assignments .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : Identifies proton environments (e.g., methyl groups on phenyl rings, amide protons).
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonded dimer formation (intra-/intermolecular N–H⋯O bonds) .
- FT-IR : Confirms carbonyl (C=O) and amide (N–H) functional groups.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example, modeling the nucleophilic attack of the aniline nitrogen on the pyridinecarboxylic acid carbonyl group can identify energy barriers. Molecular docking may also predict biological activity, guiding synthetic prioritization. Software like Gaussian or ORCA is recommended .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Contradictions may arise from dynamic tautomerism or solvent effects. Strategies include:
Q. How do substituents (e.g., 2-chlorophenyl vs. 3-bromophenyl) influence biological activity?
Substituent effects can be studied via structure-activity relationship (SAR) assays. For example:
- Replace the 2-chlorophenyl group with electron-withdrawing (e.g., Br) or donating (e.g., OCH₃) groups.
- Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays.
- Correlate steric/electronic properties (Hammett σ values) with IC₅₀ data .
Methodological Considerations
Q. What crystallization conditions favor high-quality single crystals for X-ray analysis?
Slow evaporation from methanol or ethanol at 4°C promotes crystal growth. Centrosymmetric dimers formed via N–H⋯O hydrogen bonds (as in analogous compounds) often crystallize in monoclinic systems (e.g., P2₁/c space group). SHELXL refinement with isotropic/anisotropic displacement parameters ensures accuracy .
Q. How can heterogeneous catalysis improve reaction yields?
Immobilized catalysts (e.g., Pd/C or zeolites) enhance efficiency in condensation reactions. For example, using a membrane reactor with controlled pore size (0.2 µm) can separate catalysts while maintaining reaction continuity. Monitor yields via HPLC and optimize parameters (temperature, solvent ratio) using Design of Experiments (DoE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
